H-Phe-Ala-Arg-Lys-Gly-Ala-Leu-Arg-Gln-OH

Description

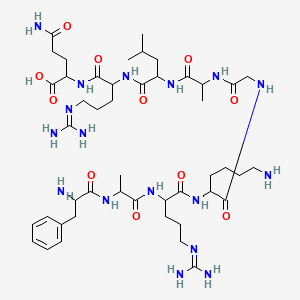

H-Phe-Ala-Arg-Lys-Gly-Ala-Leu-Arg-Gln-OH is a linear nonapeptide with the sequence Phe-Ala-Arg-Lys-Gly-Ala-Leu-Arg-Gln. Its structure includes multiple positively charged residues (Arg, Lys) and a C-terminal glutamine (Gln). The peptide lacks post-translational modifications (e.g., phosphorylation, glycation) or protective groups, distinguishing it from synthetic analogs.

Properties

IUPAC Name |

5-amino-2-[[2-[[2-[2-[[2-[[6-amino-2-[[2-[2-[(2-amino-3-phenylpropanoyl)amino]propanoylamino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]acetyl]amino]propanoylamino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H79N17O11/c1-25(2)22-34(43(72)61-32(16-11-21-55-46(52)53)42(71)62-33(44(73)74)17-18-35(49)64)63-37(66)26(3)57-36(65)24-56-40(69)30(14-8-9-19-47)60-41(70)31(15-10-20-54-45(50)51)59-38(67)27(4)58-39(68)29(48)23-28-12-6-5-7-13-28/h5-7,12-13,25-27,29-34H,8-11,14-24,47-48H2,1-4H3,(H2,49,64)(H,56,69)(H,57,65)(H,58,68)(H,59,67)(H,60,70)(H,61,72)(H,62,71)(H,63,66)(H,73,74)(H4,50,51,54)(H4,52,53,55) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGHQRZCKRRPIKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CC1=CC=CC=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H79N17O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1046.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Phe-Ala-Arg-Lys-Gly-Ala-Leu-Arg-Gln-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Coupling: The amino acid is activated using reagents like HBTU or DIC and coupled to the resin-bound peptide.

Deprotection: The protecting group (e.g., Fmoc) is removed using a base like piperidine.

Cleavage: The completed peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, ensuring high yield and purity. The final product is then purified using techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

H-Phe-Ala-Arg-Lys-Gly-Ala-Leu-Arg-Gln-OH can undergo various chemical reactions, including:

Oxidation: The peptide can be oxidized using reagents like hydrogen peroxide or performic acid.

Reduction: Reduction reactions can be carried out using agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Amino acid residues within the peptide can be substituted using site-directed mutagenesis or chemical modification.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, performic acid.

Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Site-directed mutagenesis, chemical modification.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide bonds, while reduction can break these bonds.

Scientific Research Applications

H-Phe-Ala-Arg-Lys-Gly-Ala-Leu-Arg-Gln-OH has a wide range of applications in scientific research:

Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

Biology: Employed in studies of protein-protein interactions, enzyme-substrate interactions, and cellular signaling pathways.

Medicine: Investigated for its potential therapeutic applications, including drug delivery systems and as a component of peptide-based vaccines.

Industry: Utilized in the development of biosensors and diagnostic assays.

Mechanism of Action

The mechanism of action of H-Phe-Ala-Arg-Lys-Gly-Ala-Leu-Arg-Gln-OH depends on its specific application. In general, peptides like this one can interact with molecular targets such as receptors, enzymes, or other proteins. These interactions can modulate various biological pathways, leading to desired effects such as inhibition or activation of specific cellular processes.

Comparison with Similar Compounds

Structural and Sequence-Based Comparisons

The peptide’s sequence and structural features are compared to analogs in Table 1.

Key Insights :

- The target peptide’s linearity and lack of modifications contrast with cyclic (e.g., H-Ala-(Cyclo-m)-[Phe-Gly-Ala-Trp]-Gly-OH ) or acetylated analogs , which may exhibit enhanced stability or altered enzyme interactions.

Enzymatic Interactions and Kinetics

Comparative phosphorylation kinetics of cAMP-dependent protein kinase substrates:

Key Insights :

- The target peptide’s Arg/Lys density may facilitate kinase binding, similar to Leu-Arg-Arg-Ala-Ser-Leu-Gly .

Physicochemical Properties

Key Insights :

- The target’s high positive charge may enhance interactions with negatively charged membranes or nucleic acids, similar to poly-Arg/Lys peptides .

Biological Activity

H-Phe-Ala-Arg-Lys-Gly-Ala-Leu-Arg-Gln-OH, often referred to as a synthetic peptide, exhibits significant biological activity, particularly in the context of cell signaling and therapeutic applications. This article explores its biological properties, mechanisms of action, and potential applications based on diverse research findings.

1. Structural Composition and Characteristics

The compound is composed of a sequence of amino acids: phenylalanine (Phe), alanine (Ala), arginine (Arg), lysine (Lys), glycine (Gly), leucine (Leu), and glutamine (Gln). The presence of basic residues like Arg and Lys suggests potential interactions with negatively charged molecules, which can be crucial for its biological functions.

This compound acts primarily as an inhibitor of protein kinase C (PKC). The myristoyl group, if present, enhances its cell permeability, allowing it to effectively inhibit PKC activity within intact cells. This inhibition is pivotal as PKC is involved in various cellular processes including proliferation, differentiation, and apoptosis. By mimicking the pseudosubstrate domain of PKC, this peptide binds to the enzyme's active site, preventing its activation and thereby modulating downstream signaling pathways.

3.1 Anticancer Properties

Research indicates that peptides similar to this compound can exhibit anticancer properties by disrupting PKC-mediated signaling pathways that contribute to cancer cell survival and proliferation. For instance, studies have shown that inhibiting PKC can lead to reduced tumor growth in various cancer models.

3.2 Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects. Dysregulation of PKC has been implicated in neurodegenerative diseases; thus, inhibiting this kinase may provide therapeutic benefits in conditions such as Alzheimer's disease and multiple sclerosis.

4.1 In Vitro Studies

In vitro studies have demonstrated that this compound can effectively inhibit PKC activity in various cell lines. For example, a study showed that treatment with this peptide resulted in a significant decrease in phosphorylation of PKC substrates, which correlated with reduced cell proliferation rates in cancer cell lines .

4.2 In Vivo Studies

Animal models have further validated the therapeutic potential of this peptide. In a murine model of cancer, administration of this compound led to a marked reduction in tumor size compared to controls, highlighting its potential as an anticancer agent .

5.1 Therapeutic Development

Given its ability to modulate critical signaling pathways, this compound is being explored for its use in drug development aimed at treating cancers and neurodegenerative disorders.

5.2 Peptide-Based Drug Design

The compound serves as a model for designing new peptide-based drugs that can selectively target PKC or similar kinases involved in various diseases .

6. Data Tables

| Activity | Findings |

|---|---|

| Anticancer | Significant reduction in tumor growth in vitro and in vivo studies |

| Neuroprotective | Potential benefits observed in models of neurodegenerative diseases |

| Inhibition of PKC | Effective inhibition leading to decreased phosphorylation of target proteins |

7. Conclusion

This compound exhibits promising biological activities primarily through its role as a selective inhibitor of protein kinase C. Its potential applications span across cancer therapy and neuroprotection, making it a compound of interest for further research and development in medicinal chemistry.

Q & A

Q. What methodologies are recommended for synthesizing H-Phe-Ala-Arg-Lys-Gly-Ala-Leu-Arg-Gln-OH, and how can purity be validated?

Solid-phase peptide synthesis (SPPS) is the standard method, utilizing Fmoc/t-Bu chemistry for stepwise assembly. Post-synthesis, reversed-phase HPLC coupled with mass spectrometry (LC-MS) ensures sequence verification and purity ≥95% . For validation, circular dichroism (CD) spectroscopy can confirm secondary structures like α-helices or β-sheets, while amino acid analysis (AAA) quantifies residue composition .

Q. How can researchers resolve contradictions in solubility data for this peptide in aqueous buffers?

Contradictions often arise from buffer composition (e.g., pH, ionic strength) or aggregation tendencies. Systematic testing under controlled conditions (e.g., dynamic light scattering for aggregation detection) is critical. For example, solubility in phosphate-buffered saline (pH 7.4) may differ from Tris-HCl (pH 8.0) due to charged residues like Arg and Lys .

Q. What experimental designs are optimal for initial functional screening of this peptide in cell-based assays?

Use dose-response assays (e.g., 0.1–100 µM) with viability controls (MTT or ATP assays). Pair this with fluorescence microscopy for subcellular localization. Ensure peptide stability via protease inhibitors (e.g., PMSF) and validate using ELISA or Western blotting .

Advanced Research Questions

Q. How can conformational dynamics of this peptide be studied to link structure to biological activity?

Nuclear magnetic resonance (NMR) spectroscopy in membrane-mimetic environments (e.g., SDS micelles) resolves dynamic conformations. Molecular dynamics (MD) simulations (e.g., GROMACS) model interactions with lipid bilayers or receptors. Mutagenesis (e.g., substituting Arg or Lys residues) can validate functional motifs .

Q. What strategies address discrepancies in receptor-binding affinity measurements across studies?

Calorimetry (ITC) provides direct binding constants (Kd), while surface plasmon resonance (SPR) measures kinetic rates (kon/koff). Cross-validate using competitive assays (e.g., fluorescence polarization) and account for buffer artifacts (e.g., EDTA interference with divalent cations) .

Q. How can in vivo pharmacokinetic challenges (e.g., rapid clearance) be mitigated for therapeutic applications?

Modify peptide termini (e.g., acetylation or PEGylation) to reduce proteolysis. Test stability in serum (37°C, 24h) and use radiolabeled tracers (e.g., <sup>125</sup>I) for biodistribution studies. Pharmacokinetic modeling (e.g., non-compartmental analysis) optimizes dosing regimens .

Methodological Guidance

- Literature Review : Prioritize primary sources (e.g., Journal of Biological Chemistry) over vendor databases. Use Google Scholar with Harvard Library proxies to access paywalled articles and filter by "since 2020" for recent findings .

- Data Reproducibility : Document buffer recipes, peptide storage conditions (-80°C lyophilized), and instrument calibration logs. Share raw data (e.g., LC-MS chromatograms) via repositories like Zenodo .

- Ethical Reporting : Disclose conflicts of interest and funding sources (e.g., NIH grants). Use CRediT taxonomy to specify author contributions (e.g., "conceptualization" vs. "formal analysis") .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.